molecular formula C27H36N8O7 B12383407 Z-Val-Gly-Arg-PNA

Z-Val-Gly-Arg-PNA

Cat. No.: B12383407
M. Wt: 584.6 g/mol
InChI Key: PPUGEVRMBYCGHM-GMAHTHKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Gly-Arg-PNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of valine, followed by the coupling of glycine and arginine. The final step involves the attachment of p-nitroaniline to the arginine residue. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions: Z-Val-Gly-Arg-PNA primarily undergoes hydrolysis when exposed to urokinase. This reaction results in the cleavage of the peptide bond between arginine and p-nitroaniline, releasing p-nitroaniline, which can be measured spectrophotometrically .

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in an aqueous buffer at physiological pH (around 7.4). Urokinase is the enzyme used to catalyze this reaction. The reaction conditions are mild, ensuring that the peptide substrate remains stable until it interacts with the enzyme .

Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate. This release can be quantitatively measured by its absorbance at 405 nm, providing a direct indication of urokinase activity .

Scientific Research Applications

Z-Val-Gly-Arg-PNA is widely used in scientific research for the determination of urokinase activity. This application is crucial in studies related to blood clotting and fibrinolysis. The compound is also used in the development of assays for screening potential inhibitors of urokinase, which could be therapeutic agents for conditions such as thrombosis and cancer .

In addition to its use in enzymatic assays, this compound is employed in the study of protease activity in various biological samples. This includes research in fields such as biochemistry, molecular biology, and pharmacology .

Mechanism of Action

The mechanism of action of Z-Val-Gly-Arg-PNA involves its hydrolysis by urokinase. Urokinase specifically cleaves the peptide bond between the arginine and p-nitroaniline residues. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The activity of urokinase can thus be quantified based on the amount of p-nitroaniline released .

Comparison with Similar Compounds

Similar Compounds:

  • Z-Gly-Gly-Arg-pNA
  • Z-Phe-Arg-pNA
  • Z-Arg-Arg-pNA

Uniqueness: Z-Val-Gly-Arg-PNA is unique due to its specific substrate properties for urokinase. While other similar compounds can also serve as substrates for proteases, this compound is particularly suited for urokinase due to its optimal peptide sequence and the chromogenic nature of p-nitroaniline. This makes it a valuable tool in the study of urokinase activity and related biological processes .

Properties

Molecular Formula

C27H36N8O7

Molecular Weight

584.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30)/t21-,23-/m0/s1

InChI Key

PPUGEVRMBYCGHM-GMAHTHKFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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